molecular formula C22H27N3O10S B3943708 1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid

1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid

Cat. No.: B3943708
M. Wt: 525.5 g/mol
InChI Key: OBDAHGOIVAIAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

The synthesis of 1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with appropriate reagents to form the piperazine ring.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the piperazine ring using sulfonyl chlorides under basic conditions.

    Substitution reactions:

    Final coupling: The final step involves coupling the substituted phenyl rings with the piperazine core under suitable conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system or as anti-inflammatory agents.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of piperazine derivatives with biological targets, such as enzymes or receptors.

    Industrial Applications: The compound may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or modulator of a particular enzyme or receptor, leading to therapeutic effects.

Comparison with Similar Compounds

1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine can be compared with other piperazine derivatives, such as:

    1-(4-Methoxyphenyl)piperazine: This compound lacks the sulfonyl and nitro groups, making it less versatile in terms of chemical reactivity.

    1-(2-Nitrophenyl)piperazine: This compound lacks the ethoxy and methoxy groups, which may affect its biological activity and solubility.

    4-(2-Nitrophenyl)sulfonylpiperazine: This compound lacks the ethoxy and methoxy groups on the phenyl ring, which may influence its interaction with biological targets.

The uniqueness of 1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-[(4-ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6S.C2H2O4/c1-3-29-18-9-8-16(14-19(18)28-2)15-21-10-12-22(13-11-21)30(26,27)20-7-5-4-6-17(20)23(24)25;3-1(4)2(5)6/h4-9,14H,3,10-13,15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDAHGOIVAIAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Reactant of Route 3
1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Reactant of Route 4
Reactant of Route 4
1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.